Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate
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Overview
Description
Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a pyridine ring, a urea moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate typically involves a multi-step process. One common method includes the following steps:
Formation of the Nicotinate Core: The starting material, 2,6-dimethyl-5-nitro-nicotinic acid, is esterified using ethanol in the presence of a strong acid catalyst to form ethyl 2,6-dimethyl-5-nitro-nicotinate.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Urea Formation: The resulting amine is then reacted with pyridine-2-isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or urea moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea or ester derivatives.
Scientific Research Applications
Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate involves its interaction with specific molecular targets. The pyridine ring and urea moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)ureido)nicotinate can be compared with other similar compounds such as:
Ethyl 2,6-dimethyl-5-(3-(pyridin-3-yl)ureido)nicotinate: Similar structure but with the pyridine ring attached at a different position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2,6-dimethyl-5-(3-(pyridin-2-yl)carbamoyl)nicotinate: Similar structure but with a carbamoyl group instead of a urea moiety.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Properties
IUPAC Name |
ethyl 2,6-dimethyl-5-(pyridin-2-ylcarbamoylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-15(21)12-9-13(11(3)18-10(12)2)19-16(22)20-14-7-5-6-8-17-14/h5-9H,4H2,1-3H3,(H2,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGCAMRMUPINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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